molecular formula C7H8N4O B8813370 2-Amino-6-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-ol

2-Amino-6-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No.: B8813370
M. Wt: 164.16 g/mol
InChI Key: DKCNEPJKPMJYRI-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with various reagents under reflux conditions . For instance, heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with sodium methoxide in butanol can lead to the formation of pyrrolopyrimidinones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

2-Amino-6-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-ol has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-ol is unique due to its specific structure, which allows it to interact with different molecular targets compared to other pyrrolopyrimidines. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

2-amino-6-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H8N4O/c1-3-2-4-5(9-3)10-7(8)11-6(4)12/h2H,1H3,(H4,8,9,10,11,12)

InChI Key

DKCNEPJKPMJYRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)N=C(NC2=O)N

Origin of Product

United States

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